molecular formula C6H4ClF3N2 B1358016 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine CAS No. 944901-26-2

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Cat. No. B1358016
M. Wt: 196.56 g/mol
InChI Key: QNCCVHKEQGKNKQ-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds, such as 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine, are a significant group of compounds in medicinal chemistry due to their unique properties . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine molecule, contributing to its unique properties.


Chemical Reactions Analysis

The trifluoromethyl group can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .

Scientific Research Applications

1. Synthesis and Spectroscopic Characterization

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine and similar compounds have been utilized in the synthesis and characterization of novel interaction products. For instance, a study involving the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine resulted in the formation of a complex with interesting spectroscopic characteristics (Chernov'yants et al., 2011).

2. Metal-Bearing and Functionalization

Compounds related to 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine have been used in the production of metal-bearing and trifluoromethyl-substituted pyrimidines. These compounds demonstrate good stability and can be transformed into various functionalized derivatives, showing their versatility in organic synthesis (Schlosser et al., 2006).

3. Antioxidant and Biological Activities

Some derivatives of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine have shown a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. A study involving novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes highlighted their promising antioxidant activity, indicating potential therapeutic applications (Rani et al., 2012).

4. Development of Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, pyrimidine derivatives have been used in the development of new classes of phosphors for OLEDs. These compounds, including those containing 5-(trifluoromethyl)pyrimidine units, show potential in creating high-performance sky-blue- and white-emitting OLEDs, demonstrating their importance in advanced electronic applications (Chang et al., 2013).

5. Synthesis of Triazolopyrimidines as Potential Antiasthma Agents

Derivatives of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine have been investigated for their potential use as antiasthma agents. The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and their evaluation as mediator release inhibitors highlight the potential medicinal applications of these compounds (Medwid et al., 1990).

Future Directions

The future of trifluoromethyl-containing compounds like 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine looks promising. Their significant photophysical properties have attracted attention in material science . Moreover, their potential as key intermediates in medicinal chemistry is being explored .

properties

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCCVHKEQGKNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Reddick, R Nicewonger, TP Begley - Biochemistry, 2001 - ACS Publications
Thiamin phosphate synthase catalyzes the coupling of 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P) and 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-…
Number of citations: 52 pubs.acs.org
JJ Reddick - 2001 - search.proquest.com
Thiamin phosphate synthase catalyzes the penultimate step of thiamin pyrophosphate biosynthesis in Bacillus subtilis. The goal of much of the work described in this thesis was to …
Number of citations: 1 search.proquest.com

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